

A Comprehensive Technical Review of 2-Chloro-4-methyl-nicotinic acid

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Compound of Interest

Compound Name: 2-Chloro-4-methyl-nicotinic acid

Cat. No.: B114896

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This technical guide provides a detailed overview of **2-Chloro-4-methyl-nicotinic acid**, a halogenated derivative of nicotinic acid. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the synthesis, chemical properties, and potential applications of this compound, with a focus on experimental procedures and data presentation.

Chemical Properties

2-Chloro-4-methyl-nicotinic acid is a pyridine derivative with the molecular formula $C_7H_6ClNO_2$ and a molecular weight of 171.58 g/mol. While specific experimental data on its physical properties are not widely published, its structure suggests it is a crystalline solid at room temperature.

Property	Value	Source
Molecular Formula	$C_7H_6ClNO_2$	--INVALID-LINK--
Molecular Weight	171.583 g/mol	--INVALID-LINK--
CAS Number	142266-63-5	--INVALID-LINK--

Synthesis of 2-Chloro-4-methyl-nicotinic acid

The synthesis of **2-Chloro-4-methyl-nicotinic acid** is typically achieved through a two-step process, starting with the synthesis of its nitrile precursor, 2-chloro-4-methyl-nicotinonitrile,

followed by hydrolysis.

Step 1: Synthesis of 2-chloro-4-methyl-nicotinonitrile

Multiple synthetic routes to 2-chloro-4-methyl-nicotinonitrile have been reported, with varying yields. A common and effective method involves the condensation of (E)-4-(dimethylamino)but-3-en-2-one with malononitrile, followed by a chlorination/cyclization reaction.

Experimental Protocol:

- Step 1a: Condensation. In a 250 mL four-necked flask equipped with a mechanical stirrer and a thermometer, 100 mL of methanol is added, followed by 3 g (0.05 mol) of glacial acetic acid, 0.2 g of β -alanine, and 23.1 g (0.204 mol) of (E)-4-(dimethylamino)but-3-en-2-one. The mixture is stirred and cooled with a water bath. Under room temperature, 13.2 g (0.2 mol) of malononitrile is added dropwise over 1-2 hours. The reaction is then stirred at room temperature for 24 hours.[1]
- Step 1b: Chlorination and Cyclization. To the mixture from the previous step, 23 g (0.15 mol) of phosphorus oxychloride is added. The mixture is slowly heated to reflux (105-110 °C) in an oil bath and maintained for 5 hours. After cooling to room temperature, the reaction solution is slowly poured into 100 mL of iced water. The resulting mixture is extracted with 100 mL of dichloromethane, and the organic phase is evaporated to dryness to yield the product.[1]

Quantitative Data:

Starting Materials	Catalyst/Reagent	Reaction Conditions	Product	Yield	Purity
(E)-4-(dimethylamino)but-3-en-2-one, malononitrile	Acetic acid, β -alanine	Methanol, Room Temp, 24h	2-cyano-5-(dimethylamino)-3-methylpent-2,4-dienamide	-	-
2-cyano-5-(dimethylamino)-3-methylpent-2,4-dienamide	Phosphorus oxychloride	Reflux (105-110 °C), 5h	2-chloro-4-methyl-nicotinonitrile	55.7% (total)	-

Other reported methods for the synthesis of the nitrile precursor include the reaction of acetone and malononitrile followed by several steps, with total yields of 14.0% or 43.8% depending on the specific route.[\[1\]](#)

Step 2: Hydrolysis of 2-chloro-4-methyl-nicotinonitrile to 2-Chloro-4-methyl-nicotinic acid

The final step in the synthesis is the hydrolysis of the nitrile group of 2-chloro-4-methyl-nicotinonitrile to a carboxylic acid. This can be achieved under either acidic or basic conditions. While specific literature detailing the hydrolysis of this particular nitrile is scarce, a general protocol can be proposed based on standard organic chemistry procedures.

Proposed Experimental Protocol (Acid-Catalyzed Hydrolysis):

- 2-chloro-4-methyl-nicotinonitrile is dissolved in a mixture of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, and water.
- The mixture is heated under reflux for several hours to ensure complete hydrolysis.
- The reaction is monitored by thin-layer chromatography (TLC).

- Upon completion, the reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid to precipitate the product.
- The solid product is collected by filtration, washed with cold water, and dried.

Proposed Experimental Protocol (Base-Catalyzed Hydrolysis):

- 2-chloro-4-methyl-nicotinonitrile is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
- The reaction progress is monitored by TLC.
- After the hydrolysis is complete, the reaction mixture is cooled and acidified with a strong acid to precipitate the carboxylic acid.
- The product is then isolated by filtration, washed with cold water, and dried.

It is important to note that the specific reaction conditions, such as temperature, reaction time, and concentration of the acid or base, would need to be optimized for this particular substrate to achieve a high yield and purity.

Synthesis Workflow



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Caption: Synthetic pathway for **2-Chloro-4-methyl-nicotinic acid**.

Spectroscopic Data

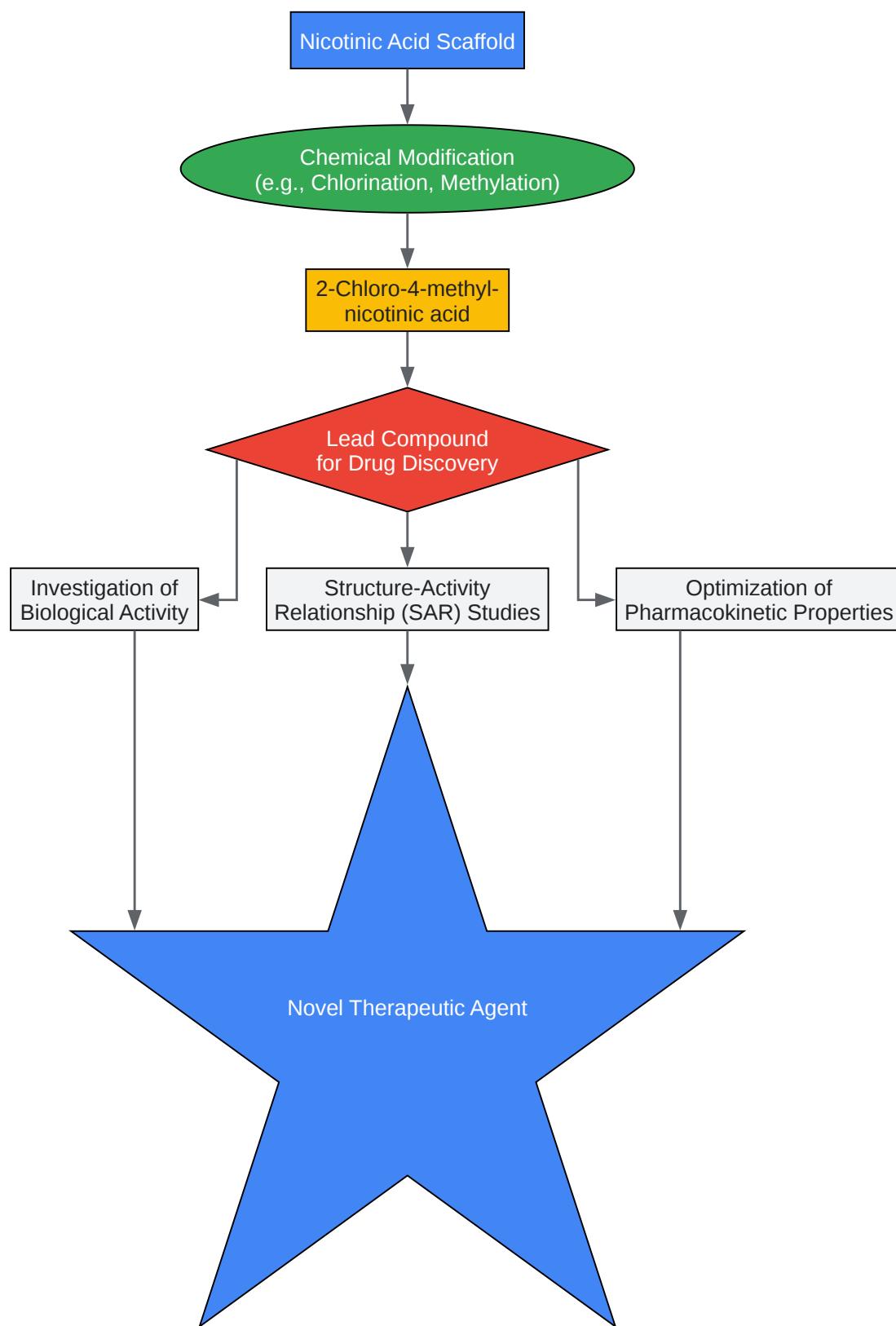
Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **2-Chloro-4-methyl-nicotinic acid** are not readily available in the public domain. Researchers are advised to perform their own analytical characterization upon synthesis. For reference, the related compound, 2-chloronicotinic acid, exhibits characteristic signals in its ^1H NMR spectrum in DMSO-d6 at approximately 8.57 ppm (d), 8.24 ppm (d), and 7.56 ppm (dd).

Biological Activity and Applications in Drug Development

There is currently a lack of published research on the specific biological activities of **2-Chloro-4-methyl-nicotinic acid**. However, the nicotinic acid scaffold is a well-established pharmacophore present in numerous therapeutic agents. The chloro and methyl substitutions on the pyridine ring can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can affect its biological activity, metabolic stability, and pharmacokinetic profile.

Derivatives of nicotinic acid are known to be involved in various signaling pathways, and this compound could potentially be explored as an intermediate for the synthesis of novel bioactive molecules targeting a range of therapeutic areas. Further research is required to elucidate the pharmacological potential of **2-Chloro-4-methyl-nicotinic acid**.

Logical Relationship of Nicotinic Acid Derivatives in Research



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Caption: Role of **2-Chloro-4-methyl-nicotinic acid** in drug discovery.

Conclusion

2-Chloro-4-methyl-nicotinic acid is a readily synthesizable derivative of nicotinic acid. While detailed experimental data on its properties and biological activity are currently limited in the public literature, its chemical structure suggests it could be a valuable building block for the development of new pharmaceutical agents. This technical guide provides a foundation for researchers interested in exploring the potential of this compound by detailing its synthesis and outlining avenues for future investigation. Further research into its spectroscopic characterization and pharmacological profile is warranted to fully understand its potential applications in drug discovery and development.

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References

- 1. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
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